molecular formula C11H12N2O3 B6261415 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 68760-11-2

3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No. B6261415
CAS RN: 68760-11-2
M. Wt: 220.2
InChI Key:
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Description

3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is an organic compound that is a member of the class of propenones. This compound is commonly referred to as DNP and is used in a wide variety of scientific research applications. DNP has a unique chemical structure, which makes it useful for a range of applications in the laboratory.

Scientific Research Applications

DNP is a versatile compound that can be used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis and as a catalyst in a range of reactions. DNP is also used as a fluorescent probe for imaging and as a fluorescent dye for the detection of biomolecules. In addition, DNP is used in spectroscopy and as a marker for enzyme-linked immunosorbent assays.

Mechanism of Action

The mechanism of action of DNP is not fully understood, but it is believed to involve the formation of a nitroso-dimer intermediate. This intermediate is then reduced to form a nitro-dimer, which is then further reduced to form the final product, DNP. The reduction of the nitroso-dimer is thought to be catalyzed by the enzyme nitroreductase.
Biochemical and Physiological Effects
DNP has a variety of biochemical and physiological effects. It can act as an antioxidant and has been shown to have anti-inflammatory effects. DNP has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In addition, DNP has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.

Advantages and Limitations for Lab Experiments

The use of DNP in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. In addition, DNP has a wide range of applications and can be used in a variety of scientific research applications. However, there are also some limitations to the use of DNP in laboratory experiments. It is a toxic compound and should be handled with care. In addition, DNP is sensitive to light and should be stored in a dark environment.

Future Directions

There are a number of potential future directions for the use of DNP in scientific research. One potential direction is the use of DNP as a fluorescent probe for imaging, as it has been shown to be a highly sensitive and selective fluorescent probe. Another potential direction is the use of DNP as a marker for enzyme-linked immunosorbent assays, as it has been shown to be a highly specific marker for a variety of immunological assays. Finally, DNP could be used as a drug target, as it has been shown to have a variety of biochemical and physiological effects.

Synthesis Methods

The synthesis of DNP is a multi-step process that involves the use of various reagents. The first step involves the reaction of 4-nitrobenzaldehyde and dimethylamine in an alcohol solvent, which yields the intermediate 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. The intermediate is then reacted with sulfuric acid and sodium nitrite to give the final product, DNP.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one involves the condensation of 4-nitroacetophenone with dimethylamine followed by the addition of acetylacetone. The resulting product is then dehydrated to form the final compound.", "Starting Materials": [ "4-nitroacetophenone", "dimethylamine", "acetylacetone" ], "Reaction": [ "Step 1: Condensation of 4-nitroacetophenone with dimethylamine in the presence of a base such as sodium hydroxide to form 4-(dimethylamino)acetophenone.", "Step 2: Addition of acetylacetone to 4-(dimethylamino)acetophenone in the presence of a catalyst such as p-toluenesulfonic acid to form 3-(dimethylamino)-1-(4-nitrophenyl)butan-1-one.", "Step 3: Dehydration of 3-(dimethylamino)-1-(4-nitrophenyl)butan-1-one using a dehydrating agent such as phosphorus pentoxide to form 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one." ] }

CAS RN

68760-11-2

Product Name

3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

Molecular Formula

C11H12N2O3

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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